molecular formula C21H18ClN3O5S B4919717 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide

Cat. No.: B4919717
M. Wt: 459.9 g/mol
InChI Key: LFHTUQIBCIWAIC-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide, also known as BCS-100, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

Mechanism of Action

The mechanism of action of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, this compound can prevent the degradation of proteins that are important for cell survival, leading to cell death. This compound has also been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to have antioxidant effects, which could be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, this compound does not affect the activity of other cellular proteases. Additionally, this compound has a high potency, with an IC50 value of less than 1 μM in some cancer cell lines. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide. One area of research could be the development of more efficient synthesis methods for this compound, which could lead to increased yields and purities of the compound. Additionally, further studies could be conducted to investigate the potential use of this compound as a radiosensitizer in cancer treatment. Finally, the anti-inflammatory and antioxidant effects of this compound could be further explored for their potential applications in the prevention and treatment of inflammatory and oxidative stress-related diseases.
Conclusion
In conclusion, this compound, or this compound, is a compound that has shown promising results in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and have anti-inflammatory and antioxidant effects. While there are some limitations to using this compound in lab experiments, its specificity and potency make it a valuable tool for scientific research. There are several future directions for the study of this compound, which could lead to further advancements in the field of cancer research and beyond.

Synthesis Methods

The synthesis of N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide involves the reaction between N-benzyl glycine and 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-nitrobenzeneboronic acid in the presence of a palladium catalyst to yield this compound. The synthesis method has been optimized to produce a high yield of the compound with a purity of over 95%.

Properties

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c22-17-9-11-20(12-10-17)31(29,30)24(14-16-5-2-1-3-6-16)15-21(26)23-18-7-4-8-19(13-18)25(27)28/h1-13H,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHTUQIBCIWAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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